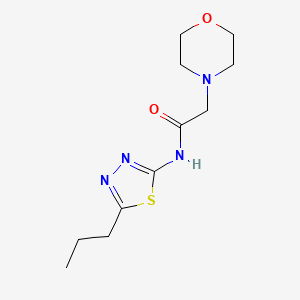

![molecular formula C20H27N3O2 B5523064 (1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)

(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related diazabicyclo nonan-7-one derivatives involves complex organic reactions that typically start with specific precursors, such as diethyl 1,3-acetonedicarboxylate, and proceed through various steps including cyclization and functional group transformations. For example, Vlasova et al. (2015) reported the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments, demonstrating the synthetic versatility of these frameworks (Vlasova et al., 2015).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonan-7-one derivatives is characterized by the presence of a bicyclic skeleton, often with substituents that influence the molecule's three-dimensional arrangement and properties. Weber et al. (2001) examined the structural properties of related compounds, finding significant distortion due to repulsion between axial atoms, which impacts the molecule's reactivity (Weber et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their structural features, including the presence of diazabicyclo skeletons and various functional groups. For instance, the introduction of ethyl and methyl groups can result in stereoelectronic effects that affect the molecules' reactivity and interaction with other compounds. Studies like those by Fernández et al. (1995) on esters derived from similar skeletons provide insights into the compounds' reactivity and potential reactions (Fernández et al., 1995).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies on related compounds have shown that the crystal structure can reveal information about intermolecular interactions, as seen in the work by Wu et al. (2015), which explored the crystal structure of a related compound (Wu et al., 2015).

Applications De Recherche Scientifique

Synthesis Techniques and Structural Studies

- A study on the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones incorporating (R)-amino acid fragments demonstrates advanced synthetic routes for creating nonracemic derivatives with potential biological activity (L. Vlasova et al., 2015).

- Research on bicyclic σ receptor ligands with cytotoxic activity highlights the synthesis of complex stereoisomers from (R)- and (S)-glutamate, suggesting applications in tumor cell growth inhibition (Christian Geiger et al., 2007).

- A structural and conformational study of diazabicyclanones and diazabicyclanols provides insight into the preferred conformations of these compounds in different solvents, aiding in the understanding of their reactivity and potential applications (Enrique Gálvez et al., 1985).

Potential Pharmacological Applications

- The design and synthesis of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones investigated for their antioxidant properties indicate a promising route for developing new compounds with potential therapeutic benefits (D. Park et al., 2012).

- A novel approach to synthesizing ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans showcases the potential for creating new compounds with specific oxygenation patterns, which could be relevant for pharmacological research (J. Zezula et al., 2007).

Coordination Chemistry and Ligand Design

- The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands with various metal ions, including CuII, NiII, ZnII, CoII, and GaIII, demonstrate the versatility of these compounds for applications in coordination chemistry and potentially in medicinal chemistry (P. Comba et al., 2016).

Propriétés

IUPAC Name |

(1S,5R)-3-(2-ethylpyridine-4-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-4-17-11-15(7-9-21-17)19(24)22-12-16-5-6-18(13-22)23(20(16)25)10-8-14(2)3/h7-9,11,16,18H,4-6,10,12-13H2,1-3H3/t16-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBFHBXKMXIABM-FUHWJXTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC=CC(=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)

![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)

![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)